![molecular formula C17H15N3O2 B2545734 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891142-73-7](/img/structure/B2545734.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science
Preparation Methods
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps, including esterification, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable carboxylic acid, followed by cyclization to form the oxadiazole ring, and finally, aminolysis to introduce the benzamide group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
In industrial production, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles can further enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents to achieve the desired transformations.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into more reactive forms.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological or chemical properties.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential as:
- Antimicrobial Agent : Studies indicate that it exhibits significant activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against multiple cancer cell lines. In vitro studies revealed growth inhibition percentages (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 .
- Anti-inflammatory Effects : Preliminary research suggests that the compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
Materials Science
The compound's unique chemical structure allows it to be utilized in materials science for:
- Polymer Synthesis : It can serve as a precursor in the development of polymers with tailored properties such as enhanced conductivity or fluorescence.
- Nanomaterials : Research indicates that derivatives of this compound can be incorporated into nanomaterials for applications in electronics and photonics due to their optical properties.
Agrochemicals
In the field of agrochemicals, this compound can be employed as:
- Pesticide Precursor : The compound can be modified to create effective pesticides and herbicides that protect crops from pests and weeds while minimizing environmental impact.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Efficacy : A study published in ACS Omega highlighted the compound's anticancer activity against various cell lines with notable growth inhibition rates. The findings suggest that structural modifications could enhance its potency further .
- Antibacterial Activity : Research involving the synthesis of related oxadiazole compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study provided insights into structure-activity relationships that could guide future drug design efforts .
- Material Properties : Investigations into the use of this compound in polymer matrices revealed improvements in thermal stability and mechanical properties when incorporated into composite materials.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The oxadiazole ring is thought to play a crucial role in binding to the active sites of these enzymes, thereby disrupting their function.
In antimicrobial applications, the compound may target bacterial cell membranes or essential proteins, leading to cell lysis and death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives and benzamide compounds to highlight its uniqueness:
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives share similar structural features but may differ in their biological activities and applications.
Benzamide Compounds: Benzamide derivatives, such as N-(2,4-dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The presence of the oxadiazole ring in this compound adds an additional layer of complexity and potential bioactivity compared to simpler benzamide compounds.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound features an oxadiazole ring, which contributes to its biological activity. The general formula for this compound is C16H16N3O2, with a molar mass of approximately 284.31 g/mol. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and potential interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the formation of the oxadiazole ring.
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives. For instance:
- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.65 | Induces apoptosis in a dose-dependent manner |
5b | CEM-13 | <0.1 | Cell cycle arrest at G0-G1 phase |
16a | SK-MEL-2 | 0.089 | Selective inhibition of carbonic anhydrases |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The oxadiazole moiety can interact with various enzymes and receptors, potentially modulating their activity.
- Apoptosis Induction : Flow cytometry assays have demonstrated that certain derivatives can induce apoptosis in cancer cells through intrinsic pathways .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of oxadiazole derivatives:
- Study on RET Kinase Inhibition : A derivative containing an oxadiazole ring was shown to inhibit RET kinase activity significantly in both molecular and cellular assays. This suggests potential for developing targeted therapies for cancers driven by RET mutations .
- Cytotoxicity Assessment : In a comparative study against MCF-7 and HeLa cell lines, derivatives exhibited varied IC50 values with some compounds showing selective toxicity towards cancerous cells while sparing normal cells at higher concentrations .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFXTFCBAZGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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